molecular formula C16H21N3O4S B2920915 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034344-61-9

1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2920915
CAS No.: 2034344-61-9
M. Wt: 351.42
InChI Key: WUVURXJNELDBSN-UHFFFAOYSA-N
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Description

1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one is a sophisticated hybrid heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a piperidine ring, a benzylsulfonyl functional group, and an imidazolidin-2-one core. The imidazolidin-2-one moiety is a prominent scaffold in pharmaceuticals and natural products, often serving as a key structural element in biologically active compounds and as a chiral auxiliary in asymmetric synthesis . The strategic incorporation of the benzylsulfonyl group on the piperidine ring is a critical structure-activity element. Research on analogous piperidine-sulfonamide compounds has demonstrated potent and selective inhibitory activity against enzymes like human carbonic anhydrase (hCA), particularly the tumor-associated isoforms hCA IX and XII, which are validated targets for anticancer drug development . Furthermore, structurally related molecules containing the imidazolidin-2-one core have shown promising antiproliferative, antiangiogenic, and antitumoral activities in preclinical models. These compounds can act as antimitotics, disrupting cell cycle progression and leading to cytoskeleton disruption, with efficacy comparable to established agents like combretastatin A-4 . The mechanism of action for this chemical class is multifaceted, potentially involving the modulation of key biological pathways. Some derivatives exhibit affinity for central nervous system (CNS) targets, including opioid, serotonin, and benzodiazepine receptors, indicating potential for neurological research . The presence of both the sulfonyl and carbonyl groups within a single molecule makes this compound a versatile intermediate for further chemical exploration, including the synthesis of more complex derivatives for structure-activity relationship (SAR) studies and the development of novel enzyme inhibitors. This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-benzylsulfonylpiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c20-15-17-8-11-19(15)16(21)18-9-6-14(7-10-18)24(22,23)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVURXJNELDBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the piperidine ring. The benzylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the imidazolidin-2-one ring via a cyclization process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are employed to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often employ hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its natural reaction. This can lead to the modulation of biological processes and the potential treatment of diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight Pharmacological Activity Reference
1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one Benzylsulfonyl, piperidine-carbonyl ~408* Not reported (Potential CNS) N/A
18c () 3,4-Dimethoxybenzyl, trifluoromethyl ~414 Anti-Alzheimer’s (AChE inhibition)
1-(4-Fluorobenzyl)-...pyrrolidin-2-one () 4-Fluorobenzyl, benzoimidazolyl ~452 Not reported
TBPB () 2-Methylbenzyl, bipiperidinyl 404.55 Not reported (Antipsychotic?)
LPSF/PTS10 () 2-Chloro-6-fluorobenzyl, thioxo ~363 Schistosomicidal
1-(4-Chlorophenyl)imidazolidin-2-one () 4-Chlorophenyl 196.63 Not reported

*Estimated based on formula (C₁₉H₂₃N₃O₄S).

Pharmacological Activity

  • Anti-Alzheimer’s Potential: Compound 18c () demonstrated superior acetylcholinesterase (AChE) inhibition compared to donepezil, attributed to its trifluoromethyl and dimethoxybenzyl groups enhancing binding affinity . The benzylsulfonyl group in the target compound may similarly modulate AChE interaction but with distinct steric and electronic effects.
  • Antipsychotic Activity : Derivatives like 1-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}imidazolidin-2-one () target dopamine and serotonin receptors, with the benzisoxazole-piperidine scaffold critical for efficacy . The target compound’s benzylsulfonyl group may confer selectivity for alternative CNS targets.
  • Antiparasitic Activity : Thioxo derivatives () disrupt Schistosoma mansoni metabolism via redox interactions, a mechanism less likely for the target compound due to its carbonyl group .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (~408 vs. In contrast, hydrochloride salts (e.g., ) improve bioavailability through enhanced aqueous solubility .
  • Metabolic Stability : Fluorinated analogs () exhibit increased metabolic stability due to C-F bond resistance to oxidation, whereas the benzylsulfonyl group may undergo sulfone reduction or cytochrome P450-mediated metabolism .

Biological Activity

1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound notable for its potential biological activities. The compound features a sulfonyl group, a piperidine ring, and an imidazolidinone structure, which are often associated with diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have shown potential in modulating enzyme activity and receptor interactions. For instance, the sulfonyl group may enhance binding affinity to targets such as carbonic anhydrases (CAs), which are important in physiological processes including acid-base balance and respiration.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds. For example:

  • Inhibition of Carbonic Anhydrases : A related series of sulfonamide compounds demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. These compounds exhibited low nanomolar IC50 values, indicating potent inhibition . The selectivity towards tumor-associated isoforms suggests a promising avenue for cancer therapy.
  • Antagonistic Activity : Other benzyl-piperidine derivatives have been studied for their antagonistic effects on chemokine receptors. These compounds displayed potent inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating their potential as therapeutic agents in allergic conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological TargetActivityReference
1-(4-Sulfamoylbenzoyl)piperidineHuman Carbonic AnhydrasePotent inhibitor at low nanomolar concentrations
Benzyl-piperidinesCCR3 ReceptorFunctional antagonism in eosinophils
1-(4-Benzenesulfonamide)piperidineVarious CAsSelective inhibition against tumor-associated isoforms

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring : Cyclization reactions from suitable precursors.
  • Introduction of the Benzylsulfonyl Group : Reaction with benzylsulfonyl chloride under basic conditions.
  • Formation of Imidazolidinone : Reaction with an appropriate isocyanate or carbamate.

These synthetic pathways contribute to the compound's unique structural characteristics, which are essential for its biological activity.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the imidazolidin-2-one moiety. For example:

  • Step 1 : Sulfonylation of piperidine using benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the benzylsulfonyl group .
  • Step 2 : Activation of the piperidine carbonyl group (e.g., using carbodiimides) for coupling with imidazolidin-2-one derivatives .
  • Intermediate characterization : Key intermediates are verified via 1H^1H-NMR (e.g., δ 14.6–165.5 ppm for aromatic protons), 13C^{13}C-NMR, and ESI-MS to confirm molecular weights. Purity is assessed using HPLC (>98%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., imidazolidinone ring planarity) and validates stereochemistry .
  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., piperidine CH2_2 groups at δ 1.5–2.5 ppm), while 13C^{13}C-NMR confirms carbonyl carbons (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular ion alignment with theoretical values (e.g., C18_{18}H17_{17}F2_2N3_3O2_2 requires m/z 357.12) .

Q. How is the purity of the compound assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. A purity ≥95% is required for in vitro assays, while ≥98% is mandatory for in vivo studies to minimize off-target effects .
  • Elemental analysis : CHN data must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Substituent variation : Modify the benzylsulfonyl group (e.g., fluorination at para positions) to enhance receptor binding, as seen in dual H1/H4 receptor ligands .
  • Scaffold hybridization : Fuse the imidazolidin-2-one core with spirocyclic or pyridyl groups to improve metabolic stability, as demonstrated in anti-Alzheimer’s agents .
  • Pharmacokinetic profiling : Assess logP (via shake-flask method) and plasma stability to prioritize analogs with balanced solubility and bioavailability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., IC50_{50} determination in triplicate) to rule out false positives .
  • Target engagement assays : Use techniques like SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., σ1 receptors or ALK kinases) .
  • Off-target screening : Employ broad-panel kinase assays or proteome profiling to identify confounding interactions .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Docking studies : Use crystal structures of target proteins (e.g., Sigma 1 receptor PDB: 2VEX) to predict binding poses and prioritize substituents that fill hydrophobic pockets .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to assess conformational flexibility and residence time .
  • ADMET prediction : Tools like SwissADME forecast BBB permeability and CYP450 inhibition risks, reducing late-stage attrition .

Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective or antiproliferative effects?

  • In vitro :
    • Anti-Alzheimer’s : Acetylcholinesterase (AChE) inhibition assays (IC50_{50} < 10 µM) and Aβ aggregation inhibition .
    • Anticancer : MTT assays on EML4-ALK-positive H2228 lung cancer cells (e.g., ZX-42 analog with IC50_{50} = 4 µM) .
  • In vivo :
    • Neuroprotection : Morris water maze tests in scopolamine-induced amnesia models (dose: 10–20 mg/kg, i.p.) .
    • Antitumor efficacy : Xenograft models monitoring tumor volume reduction over 21 days .

Q. How are degradation products identified, and what mitigates instability in formulation?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS to detect hydrolyzed or oxidized byproducts (e.g., piperidine ring-opening products) .
  • Stabilization strategies : Use lyophilization for parenteral forms or cyclodextrin complexation to enhance aqueous solubility and shelf life .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure batch consistency .
  • Data interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments .

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